2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-
CAS No.:
Cat. No.: VC18453362
Molecular Formula: C16H22N2O3S
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2O3S |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 2-[(4-methylsulfonylphenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one |
| Standard InChI | InChI=1S/C16H22N2O3S/c1-22(20,21)14-4-2-13(3-5-14)12-18-11-8-16(15(18)19)6-9-17-10-7-16/h2-5,17H,6-12H2,1H3 |
| Standard InChI Key | BWAZQDWVHOTIJV-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)CN2CCC3(C2=O)CCNCC3 |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Framework
The systematic IUPAC name, 2-[[4-(methylsulfonyl)phenyl]methyl]-2,8-diazaspiro[4.5]decan-1-one, delineates its spirocyclic architecture. The core structure consists of a seven-membered diazaspiro ring system fused to a ketone-bearing cyclohexane moiety. The 4-(methylsulfonyl)benzyl group is appended to the secondary nitrogen at position 2, introducing steric bulk and electronic modulation critical for target engagement .
Molecular Formula and Weight
-
Molecular Formula: C<sub>17</sub>H<sub>23</sub>N<sub>2</sub>O<sub>3</sub>S
-
Molecular Weight: 341.44 g/mol
-
SMILES: O=C1N(C2CCC1CC2)CC3=CC=C(C=C3)S(=O)(=O)C
Stereochemical Considerations
The spirocyclic center at the 4,5-position imposes conformational rigidity, potentially enhancing binding specificity to kinase domains. Computational models suggest that the methylsulfonyl group adopts a para-substituted orientation, optimizing π-π stacking interactions with hydrophobic kinase pockets .
Synthetic Routes and Optimization
Core Structure Synthesis
The parent compound, 2,8-diazaspiro[4.5]decan-1-one, is synthesized via cyclization of a diamine precursor with a cyclic ketone under acidic conditions. A reported protocol achieved a 36% yield using methanol as the solvent and catalytic acid :
Table 1: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Diamine + Cyclohexanone, H<sup>+</sup>, MeOH, reflux | 36% |
Derivatization with 4-(Methylsulfonyl)benzyl Group
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
Structural analogs of this compound exhibit potent inhibition of TYK2/JAK1 and RIPK1 kinases, with IC<sub>50</sub> values ranging from 6–92 nM . The methylsulfonyl group enhances binding affinity through:
-
Hydrogen bonding with kinase hinge regions.
-
Hydrophobic interactions with allosteric pockets.
Table 2: Comparative Kinase Inhibition Data
| Compound | TYK2 IC<sub>50</sub> (nM) | JAK1 IC<sub>50</sub> (nM) | RIPK1 IC<sub>50</sub> (nM) |
|---|---|---|---|
| Base spirocycle | >1,000 | >1,000 | >1,000 |
| Derivative 48 | 6 | 37 | N/A |
| Derivative 41 | N/A | N/A | 92 |
Anti-Inflammatory and Anti-Necroptotic Effects
In murine models of acute ulcerative colitis, related derivatives reduced inflammatory cytokines (TNF-α, IL-6) by 60–80% and suppressed Th1/Th17 cell differentiation . Necroptosis inhibition in U937 cells demonstrated >50% cell viability at 10 µM concentrations .
Therapeutic Applications and Future Directions
Target Indications
-
Autoimmune Diseases: Psoriasis, rheumatoid arthritis (via JAK/STAT pathway modulation).
-
Inflammatory Bowel Disease: Ulcerative colitis, Crohn’s disease.
-
Oncology: Combination therapies targeting necroptosis-resistant cancers.
Clinical Translation Challenges
-
Solubility: LogP ≈ 2.5 necessitates prodrug strategies for oral bioavailability.
-
Selectivity Optimization: Minimizing off-target effects on JAK2/3 remains critical.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume